molecular formula C10H11NO4 B072201 N-Phenyliminodiacetic acid CAS No. 1137-73-1

N-Phenyliminodiacetic acid

Cat. No. B072201
CAS RN: 1137-73-1
M. Wt: 209.2 g/mol
InChI Key: GQBWTAGIANQVGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenyliminodiacetic acid involves the reaction between phenylidene (a derivative of benzene) and chloroacetic acid, leading to the formation of the acid under specific conditions. This process demonstrates the compound's foundational chemistry, which is crucial for its applications in further chemical reactions and material science studies (Xin & Kai, 2002).

Molecular Structure Analysis

The molecular structure of phenyliminodiacetic acid has been determined through X-ray diffraction studies, revealing that it forms a two-dimensional network through hydrogen bonds linking zigzag chains. Each copper ion in the copper complex of phenyliminodiacetic acid is coordinated with three oxygen atoms and one nitrogen atom from the acid, plus an oxygen atom from water, forming a distorted tetragonal pyramid. This structural information is vital for understanding the compound's reactivity and potential for forming complexes (Xin & Kai, 2002).

Chemical Reactions and Properties

Phenyliminodiacetic acid participates in the formation of copper complexes, demonstrating its ability to act as a ligand. The structural characteristics of these complexes, such as the distorted tetragonal pyramid geometry around the copper ion, highlight the acid's role in coordination chemistry. These properties are essential for applications in catalysis and the synthesis of coordination compounds (Xin & Kai, 2002).

Scientific Research Applications

  • Dentin Bonding in Dentistry : N-Phenyliminodiacetic acid has been evaluated as a dual etchant/primer for dentin bonding, showing promise in simplifying bonding techniques and yielding strong adhesion to dentin (Schumacher et al., 1997).

  • Nanodiamond Functionalization : It has been used in the functionalization of detonation nanodiamonds (ND) for the selective capture of glycoproteins from protein mixtures, aiding proteomics research (Yeap et al., 2008).

  • Catalysis in Organic Chemistry : N-Methyliminodiacetic acid, a related compound, serves as a ligand in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, enhancing efficiency and yield (Qi et al., 2015).

  • Crystal Structure Studies : The compound has been involved in synthesizing novel copper complexes, facilitating studies in crystallography and molecular structure (Xin & Kai, 2002).

  • Drug Discovery : N-Phenyliminodiacetic acid derivatives have been identified in studies exploring apoptosis inducers, with implications for cancer treatment and drug research (Cai et al., 2006).

  • Boronate Ester Synthesis : Research on reactions with phenylboronic acid led to the creation of stable bicyclic esters, contributing to organometallic chemistry (Mancilla et al., 1986).

  • Supramolecular Chemistry : N-Phenyliminodiacetic acid was used to develop a 2D layered supramolecular host system, showcasing its utility in supramolecular assembly and design (Imai et al., 2008).

  • Pharmaceutical Applications : Its derivatives have been synthesized for potential use in pharmaceuticals and as precursors in pyrimidine synthesis (Anenko et al., 2020).

  • Chelation Therapy and Environmental Applications : Related aminopolycarboxylates, like N-phenyliminodiacetic acid, are considered for replacing non-biodegradable chelating agents in various applications, including soil remediation and agriculture (Pinto et al., 2014).

Safety And Hazards

N-Phenyliminodiacetic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[N-(carboxymethyl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-9(13)6-11(7-10(14)15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBWTAGIANQVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60150530
Record name N-Phenyliminodiacetic acid (anhydride)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyliminodiacetic acid

CAS RN

1137-73-1
Record name N-Phenyliminodiacetic acid
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Record name N-Phenyliminodiacetic acid (anhydride)
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Record name 1137-73-1
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Record name N-Phenyliminodiacetic acid (anhydride)
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Record name 2,2'-(Phenylimino)diacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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